Tirandalydigin

Übersicht

Beschreibung

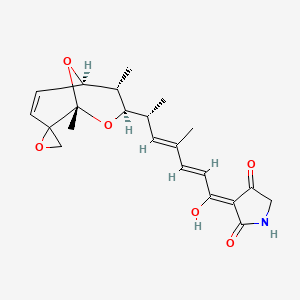

Tirandalydigin ist ein neuartiges Tetramidsäure-Antibiotikum, das zur Familie der Tirandamycin-Streptolydigin gehört. Es zeigt eine signifikante Aktivität gegen pathogene anaerobe Bakterien, was es zu einer wertvollen Verbindung im Bereich der antimikrobiellen Forschung macht . This compound zeichnet sich durch seine einzigartige bicyclische Ketal-Einheit aus, die durch oxidative Modifikationen stark modifiziert wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet einen umfassenden Ansatz, der die hoch enantio- und diastereoselektive Assemblierung der anti, anti, syn-Stereotetrad-Einheit beinhaltet. Dieser Prozess beruht auf einer Cinchona-Alkaloid-katalysierten asymmetrischen Morita–Baylis–Hillman-Reaktion . Die einheitliche Synthese von Tirandamycinen und Streptolydiginen, einschließlich this compound, wurde beschrieben und zeigt die Vielseitigkeit der Synthesewege .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt in der Regel durch Fermentationsprozesse unter Verwendung spezifischer Streptomyces-Stämme. Die Fermentationsbedingungen werden optimiert, um die Ausbeute an this compound zu maximieren, gefolgt von Isolierungs- und Reinigungsschritten, um die Verbindung in reiner Form zu erhalten .

Wissenschaftliche Forschungsanwendungen

Tirandalydigin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine Wirkung durch eine mehrstufige oxidative Kaskade, an der Cytochrom P450-Monooxygenase und Flavin-Adenin-Dinukleotid-abhängige Oxidase beteiligt sind . Diese Enzyme führen funktionelle Gruppen ein, die die antimikrobielle Aktivität der Verbindung verstärken. Zu den molekularen Zielstrukturen von this compound gehört die bakterielle Ribonukleinsäure-Polymerase, die durch die Verbindung gehemmt wird, was zu einer Unterdrückung des Bakterienwachstums führt .

Biochemische Analyse

Biochemical Properties

Tirandalydigin plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 monooxygenase (TamI) and flavin adenine dinucleotide-dependent oxidase (TamL) . These interactions are crucial for the oxidative tailoring of this compound, which enhances its antibacterial potency. The nature of these interactions involves hydroxylation and epoxidation processes that modify the compound’s structure, thereby increasing its efficacy against bacterial targets .

Cellular Effects

This compound exerts notable effects on various types of cells and cellular processes. It has been observed to influence cell function by inhibiting bacterial RNA polymerase, thereby disrupting transcription and leading to bacterial cell death . Additionally, this compound affects cell signaling pathways and gene expression, particularly in vancomycin-resistant Enterococcus faecalis . This compound also impacts cellular metabolism by interfering with the synthesis of essential biomolecules, leading to metabolic stress in bacterial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with bacterial RNA polymerase, leading to enzyme inhibition . This inhibition prevents the transcription of bacterial DNA, effectively halting protein synthesis and causing cell death. Additionally, this compound undergoes oxidative modifications mediated by TamI and TamL, which enhance its binding affinity and inhibitory effects . These modifications include the addition of hydroxyl and epoxide groups that increase the compound’s potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, although some reduction in potency may occur due to gradual degradation . In vitro and in vivo studies have demonstrated that this compound continues to exert its effects on cellular function, including sustained inhibition of bacterial growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the antibacterial efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biosynthesis and oxidative modification . The compound interacts with enzymes such as cytochrome P450 monooxygenase (TamI) and flavin adenine dinucleotide-dependent oxidase (TamL), which facilitate its conversion into more potent derivatives . These metabolic pathways also involve the incorporation of hydroxyl and epoxide groups, which enhance the compound’s antibacterial properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its antibacterial effects . The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for cellular membranes .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting bacterial RNA polymerase within the cytoplasm . The compound’s activity is influenced by its ability to penetrate bacterial cell walls and reach its intracellular targets . Post-translational modifications, such as hydroxylation and epoxidation, play a role in directing this compound to specific cellular compartments, enhancing its antibacterial efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tirandalydigin involves a comprehensive approach that features the highly enantio- and diastereoselective assembly of the anti, anti, syn-stereotetrad unit. This process relies on a cinchona alkaloid-catalyzed asymmetric Morita–Baylis–Hillman reaction . The unified synthesis of tirandamycins and streptolydigins, including this compound, has been described, showcasing the versatility of the synthetic routes .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using specific strains of Streptomyces. The fermentation conditions are optimized to maximize the yield of this compound, followed by isolation and purification steps to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tirandalydigin durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Das Vorhandensein einer Epoxidgruppe in this compound macht es reaktiv mit Thiophenol-Sonden, was seine elektrophile Natur unterstreicht.

Häufige Reagenzien und Bedingungen

Zu den gebräuchlichen Reagenzien, die in den Reaktionen mit this compound verwendet werden, gehören Oxidationsmittel wie Cytochrom P450-Monooxygenase und Flavin-Adenin-Dinukleotid-abhängige Oxidase

Wichtigste gebildete Produkte

Zu den wichtigsten Produkten, die aus den Reaktionen von this compound entstehen, gehören verschiedene oxidierte Derivate, wie z. B. Tirandamycin A, Tirandamycin B und andere Zwischenprodukte .

Wirkmechanismus

Tirandalydigin exerts its effects through a multi-step oxidative cascade involving cytochrome P450 monooxygenase and flavin adenine dinucleotide-dependent oxidase . These enzymes introduce functional groups that enhance the compound’s antimicrobial activity. The molecular targets of this compound include bacterial ribonucleic acid polymerase, which is inhibited by the compound, leading to the suppression of bacterial growth .

Vergleich Mit ähnlichen Verbindungen

Tirandalydigin ähnelt anderen Verbindungen aus der Familie der Tirandamycin-Streptolydigin, wie z. B. Tirandamycin A, Tirandamycin B und Streptolydigin . this compound ist aufgrund seiner spezifischen oxidativen Modifikationen einzigartig, einschließlich des Vorhandenseins einer Epoxidgruppe und zusätzlicher Hydroxylgruppen . Diese Modifikationen tragen zu seinen besonderen antimikrobiellen Eigenschaften bei und machen es zu einer wertvollen Verbindung für Forschung und Entwicklung.

Liste ähnlicher Verbindungen

- Tirandamycin A

- Tirandamycin B

- Streptolydigin

Die einzigartigen strukturellen Eigenschaften von this compound und seine potente antimikrobielle Aktivität machen es zu einer Verbindung von großem Interesse in verschiedenen wissenschaftlichen Bereichen.

Eigenschaften

IUPAC Name |

(3Z)-3-[(2E,4E,6R)-6-[(1R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxirane]-3-yl]-1-hydroxy-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO6/c1-12(5-6-15(24)18-16(25)10-23-20(18)26)9-13(2)19-14(3)17-7-8-22(11-27-22)21(4,28-17)29-19/h5-9,13-14,17,19,24H,10-11H2,1-4H3,(H,23,26)/b6-5+,12-9+,18-15-/t13-,14+,17-,19-,21-,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYHWFXVSQHTQH-BWPJEIAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2C=CC3(CO3)[C@](O2)(O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C/4\C(=O)CNC4=O)/O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114118-91-1 | |

| Record name | Tirandalydigin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114118911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tirandalydigin and what makes its structure unique?

A1: this compound is a novel antibiotic belonging to the tetramic acid family, discovered during a search for compounds active against pathogenic anaerobic bacteria. [] Its structure is particularly interesting because it combines features found in both tirandamycin and streptolydigin, hence its name. [] This hybrid structure makes it a unique member of this antibiotic family. []

Q2: What types of bacteria is this compound effective against?

A2: this compound demonstrates promising antibacterial activity against a range of microorganisms. It shows activity against many pathogenic anaerobes, streptococci, enterococci, and legionellae, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 micrograms/ml. []

Q3: Has the total synthesis of this compound been achieved?

A3: Yes, the total synthesis of this compound, along with tirandamycins A-D, has been achieved. [, ] This complex synthesis involved a highly stereoselective approach, highlighting the advances in synthetic organic chemistry. [] Notably, the synthesis of the left-hand fragment of streptolydiginone and streptolydigin has also been achieved using a common intermediate. []

Q4: How does this compound interact with thiol-containing molecules and what implications does this have for its mechanism of action?

A4: this compound, being an epoxide-bearing natural product, readily reacts with thiol probes. [] This reactivity suggests that this compound likely exerts its biological activity by covalently modifying its cellular targets through interactions with cysteine residues. [] This reactivity-guided approach using thiol probes was instrumental in identifying and isolating this compound from Salinispora and linking its production to a specific gene cluster. []

Q5: What are the potential applications of this compound beyond its antibacterial activity?

A5: The discovery and successful total synthesis of this compound have opened avenues for further research in various domains. [] Its unique structure and reactivity make it a valuable tool in chemical biology for studying protein function and developing new therapeutic strategies based on targeted covalent modification. [] Additionally, its synthesis serves as a platform for developing new synthetic methodologies and exploring the chemical space of tetramic acid antibiotics. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B1166345.png)